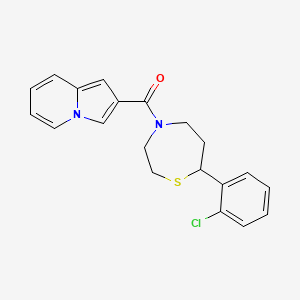
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a thiazepan ring, an indolizin ring, and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazepan ring and the indolizin ring would likely contribute significantly to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could potentially increase the compound’s lipophilicity, influencing its solubility in various solvents .科学的研究の応用
Synthesis and Antiviral Activity
Research into structurally related compounds, such as those involving chlorophenyl and thiazole derivatives, has highlighted their potential in antiviral applications. For example, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated certain anti-tobacco mosaic virus activity, suggesting a potential avenue for antiviral research (Chen et al., 2010).
Anticancer and Antimicrobial Agents
Another significant area of application for compounds with similar structural motifs is in the development of anticancer and antimicrobial agents. For instance, a series of 3-Chlorophenyl (1-(5-phenyl-1,3,4-oxadiazol-2-yl) indolizin-3-yl) methanone derivatives were synthesized and showed potent cytotoxicity against the MCF-7 cell line and moderate antibacterial and antifungal activities (Mahanthesha G et al., 2021). This suggests that structurally related compounds could be researched for their potential as therapeutic agents.
Synthesis and Characterization for Drug Design
The synthesis and structural study of compounds with similar frameworks, such as indolizine derivatives, provide a foundation for future drug design. The study of 9-(pyrid-2-yl)indolizine-1-one demonstrated the potential of these molecules as models for pharmaceutical development, indicating the relevance of structural analogs in drug discovery processes (Katzsch et al., 2019).
Novel Synthetic Pathways and Molecular Docking Studies
Research on structurally similar compounds has also focused on novel synthetic pathways and molecular docking studies to understand their mechanism of action and interaction with biological targets. For example, synthesis, spectral characterization, and docking studies of thiazole and thiophene derivatives provided insights into their antibacterial activity, emphasizing the importance of structural analysis in developing new therapeutics (Shahana & Yardily, 2020).
作用機序
将来の方向性
特性
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-indolizin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c21-18-7-2-1-6-17(18)19-8-10-22(11-12-25-19)20(24)15-13-16-5-3-4-9-23(16)14-15/h1-7,9,13-14,19H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKRTDRXKJMASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CN4C=CC=CC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2748229.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2748230.png)
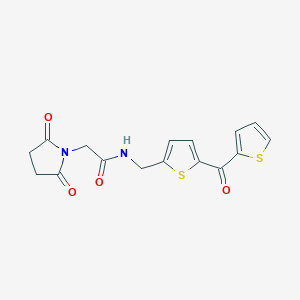
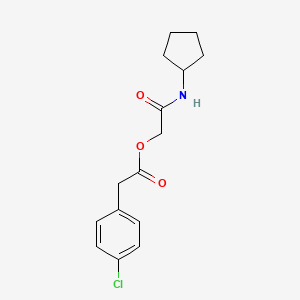
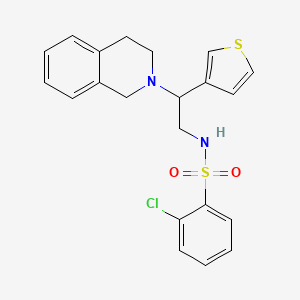
![1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride](/img/structure/B2748242.png)
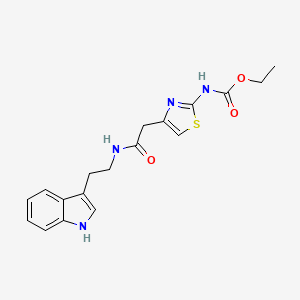
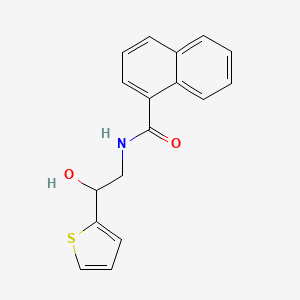
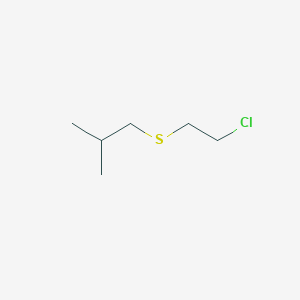
![(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2748246.png)
![9-methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748247.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-propyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2748248.png)